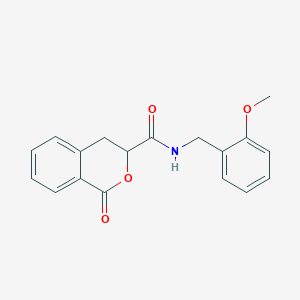
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Overview
Description
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to an isochromene core. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step process:
Formation of Isochromene Core: The initial step involves the cyclization of a suitable precursor to form the isochromene ring. This can be achieved through the reaction of an ortho-hydroxybenzaldehyde with an appropriate acylating agent under acidic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-methoxybenzyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the intermediate with an amine, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isochromene ring, converting it to an alcohol.
Substitution: The aromatic ring in the methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled temperatures.
Major Products
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Halogenated or nitrated derivatives of the methoxybenzyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The biological activity of N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is primarily attributed to its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. The compound’s mechanism of action involves the inhibition or activation of these receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isoquinoline-3-carboxamide
- N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isoindole-3-carboxamide
Uniqueness
Compared to its analogs, N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibits unique properties due to the presence of the isochromene core. This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The methoxybenzyl group further enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-15-9-5-3-7-13(15)11-19-17(20)16-10-12-6-2-4-8-14(12)18(21)23-16/h2-9,16H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYOSSAEPYUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



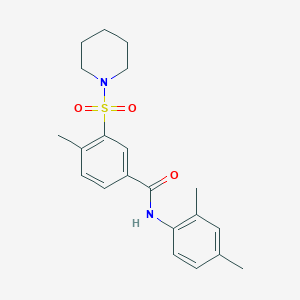
![2-[2-Chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4235934.png)
![4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B4235937.png)
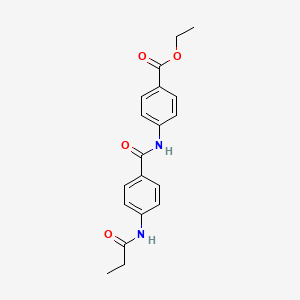
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B4235947.png)
![2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4235948.png)
![2-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4235955.png)
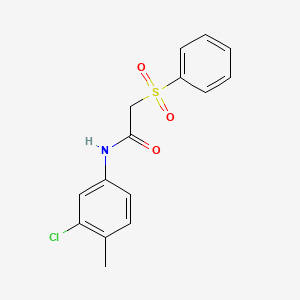
![[2-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetonitrile](/img/structure/B4235983.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4235998.png)
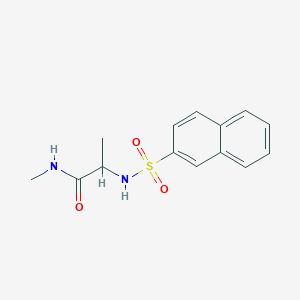
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide](/img/structure/B4236010.png)
![METHYL 2-({2-[(4-METHOXYBENZYL)AMINO]-2-OXOACETYL}AMINO)BENZOATE](/img/structure/B4236013.png)
